4-Hydroxyphenyl Maraviroc

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

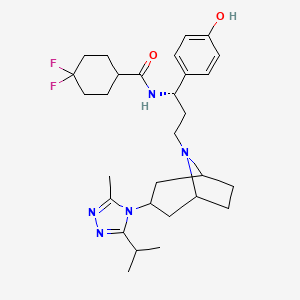

4-Hydroxyphenyl Maraviroc: is a derivative of Maraviroc, a chemokine receptor antagonist used primarily in the treatment of HIV-1 infection.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of 4-Hydroxyphenyl Maraviroc typically involves the modification of Maraviroc through the introduction of a hydroxyphenyl group. This can be achieved via several synthetic routes, including:

Hydroxylation of Phenyl Group:

Coupling Reactions: Utilizing coupling reactions to attach the hydroxyphenyl group to the Maraviroc molecule. This can be done using reagents like palladium catalysts in the presence of bases.

Industrial Production Methods: Industrial production of this compound involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This typically includes:

Batch Reactors: Utilizing batch reactors for controlled synthesis.

Continuous Flow Reactors: Employing continuous flow reactors for efficient and scalable production.

Analyse Chemischer Reaktionen

Types of Reactions: 4-Hydroxyphenyl Maraviroc undergoes various chemical reactions, including:

Oxidation: The hydroxyphenyl group can be oxidized to form quinones.

Reduction: Reduction reactions can convert the hydroxyphenyl group to a phenyl group.

Substitution: The hydroxy group can be substituted with other functional groups using reagents like halogens or alkylating agents.

Common Reagents and Conditions:

Oxidizing Agents: Hydrogen peroxide, potassium permanganate.

Reducing Agents: Sodium borohydride, lithium aluminum hydride.

Substituting Agents: Halogens (chlorine, bromine), alkylating agents (methyl iodide).

Major Products:

Quinones: Formed through oxidation.

Phenyl Derivatives: Formed through reduction.

Substituted Phenyl Compounds: Formed through substitution reactions.

Wissenschaftliche Forschungsanwendungen

Antiviral Research

4-Hydroxyphenyl Maraviroc is investigated for its role in HIV treatment strategies. As a CCR5 antagonist, it helps inhibit the entry of HIV into host cells by blocking the CCR5 co-receptor, which is crucial for the virus's ability to infect CD4+ T cells. Studies have shown that Maraviroc effectively increases CD4+ cell counts and reduces viral loads in patients with CCR5-tropic HIV-1 infections . The application of this compound could enhance these effects or provide alternative therapeutic pathways, particularly in patients who experience resistance to standard therapies.

Drug Development and Pharmacokinetics

Research on this compound includes its pharmacokinetic properties, which are essential for understanding how the drug behaves within the body. Studies have utilized human liver microsomes to assess metabolic pathways and identify cytochrome P450 interactions, crucial for predicting drug-drug interactions and optimizing dosing regimens . This information aids in developing safer and more effective treatment protocols.

Safety and Efficacy Studies

Long-term safety and efficacy studies are critical for any new therapeutic agent. Clinical trials involving Maraviroc have demonstrated its safety profile over extended periods, with adverse events comparable to placebo . Investigating this compound may provide insights into its long-term effects and potential benefits over existing treatments.

Case Studies in Clinical Settings

Case studies involving patients treated with Maraviroc provide valuable data on real-world efficacy and safety. For instance, studies have documented significant virologic responses in treatment-experienced patients, suggesting that derivatives like this compound could play a role in managing complex cases where traditional therapies fail .

Data Tables

Wirkmechanismus

The mechanism of action of 4-Hydroxyphenyl Maraviroc involves its interaction with the chemokine receptor CCR5. By binding to this receptor, it prevents the interaction between HIV-1 gp120 and CCR5, thereby inhibiting the entry of the virus into human cells . This action is crucial in preventing the spread of HIV-1 within the body.

Vergleich Mit ähnlichen Verbindungen

Maraviroc: The parent compound, primarily used in HIV-1 treatment.

Vicriviroc: Another CCR5 antagonist with similar applications.

Aplaviroc: A CCR5 antagonist with a different chemical structure.

Uniqueness: This modification can enhance its binding affinity and specificity for the CCR5 receptor, potentially improving its therapeutic efficacy .

Biologische Aktivität

4-Hydroxyphenyl Maraviroc is a derivative of Maraviroc, a well-known CCR5 antagonist used in the treatment of HIV infections. This compound is notable not only for its pharmacological properties but also for its potential applications in research due to its unique structural modifications. This article explores the biological activity of this compound, focusing on its mechanism of action, pharmacokinetics, and therapeutic implications.

This compound functions primarily as an antagonist of the CCR5 receptor, similar to its parent compound, Maraviroc. By binding to the CCR5 receptor on the surface of human immune cells, it prevents HIV from entering these cells, thereby inhibiting viral replication. This mechanism is critical for managing HIV infections, particularly in patients with CCR5-tropic strains of the virus .

Pharmacokinetics

The pharmacokinetic profile of this compound suggests that it may offer enhanced stability and altered metabolic pathways compared to Maraviroc. The incorporation of a hydroxyphenyl group can affect its absorption, distribution, metabolism, and excretion (ADME) characteristics. Early studies indicate that deuterated forms like this compound-d6 may provide advantages in tracking metabolic processes due to their isotopic labeling.

Comparative Analysis with Maraviroc

The following table summarizes key characteristics and findings related to this compound and its parent compound:

Case Studies and Research Findings

Several studies have explored the efficacy and safety profiles of Maraviroc, which can provide insights into the expected performance of its derivatives:

- Clinical Trials : In pivotal trials involving treatment-experienced patients with CCR5-tropic HIV-1, Maraviroc demonstrated significant reductions in viral load and increases in CD4+ T-cell counts. For instance, after 48 weeks, 46% of patients receiving Maraviroc achieved an HIV-1 RNA level below 50 copies/mL compared to only 17% in the control group .

- Pharmacokinetic Studies : A study assessing the pharmacokinetics of Maraviroc indicated that dosing adjustments based on drug interactions are crucial for optimizing therapeutic outcomes. Similar methodologies could be applied to investigate this compound's pharmacokinetics .

- Metabolic Studies : The deuterated form (this compound-d6) has been utilized in metabolic studies to track drug interactions more precisely due to its unique isotopic labeling. This enhances our understanding of drug metabolism and interaction profiles in vivo.

Eigenschaften

CAS-Nummer |

856708-54-8 |

|---|---|

Molekularformel |

C29H41F2N5O2 |

Molekulargewicht |

529.7 g/mol |

IUPAC-Name |

4,4-difluoro-N-[(1S)-1-(4-hydroxyphenyl)-3-[(1R,5S)-3-(3-methyl-5-propan-2-yl-1,2,4-triazol-4-yl)-8-azabicyclo[3.2.1]octan-8-yl]propyl]cyclohexane-1-carboxamide |

InChI |

InChI=1S/C29H41F2N5O2/c1-18(2)27-34-33-19(3)36(27)24-16-22-6-7-23(17-24)35(22)15-12-26(20-4-8-25(37)9-5-20)32-28(38)21-10-13-29(30,31)14-11-21/h4-5,8-9,18,21-24,26,37H,6-7,10-17H2,1-3H3,(H,32,38)/t22-,23+,24?,26-/m0/s1 |

InChI-Schlüssel |

FWOMXCBURQJRQH-SJIZWNSKSA-N |

SMILES |

CC1=NN=C(N1C2CC3CCC(C2)N3CCC(C4=CC=C(C=C4)O)NC(=O)C5CCC(CC5)(F)F)C(C)C |

Isomerische SMILES |

CC1=NN=C(N1C2C[C@H]3CC[C@@H](C2)N3CC[C@@H](C4=CC=C(C=C4)O)NC(=O)C5CCC(CC5)(F)F)C(C)C |

Kanonische SMILES |

CC1=NN=C(N1C2CC3CCC(C2)N3CCC(C4=CC=C(C=C4)O)NC(=O)C5CCC(CC5)(F)F)C(C)C |

Aussehen |

Solid powder |

Reinheit |

>98% (or refer to the Certificate of Analysis) |

Haltbarkeit |

>2 years if stored properly |

Löslichkeit |

Soluble in DMSO |

Lagerung |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

Synonyme |

UK-437719, UK 437719, UK437719 |

Herkunft des Produkts |

United States |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.